(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
Description
Overview and Historical Context of Studies on Beta-Hydroxy Ketones
Beta-hydroxy ketones are organic compounds characterized by a hydroxyl group located on the beta-carbon relative to a ketone carbonyl group. This structural motif is of fundamental importance in organic chemistry, primarily because it is the signature product of one of the most vital carbon-carbon bond-forming reactions: the aldol (B89426) reaction. wikipedia.orglibretexts.org First described in the 19th century, the aldol reaction involves the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound. fiveable.mesigmaaldrich.com The reaction's discovery provided chemists with a powerful tool to construct complex molecular architectures from simpler precursors. fiveable.me
Historically, research on beta-hydroxy ketones has been intrinsically linked to the development of the aldol reaction. Early studies focused on understanding the reaction mechanism under basic or acidic conditions. wikipedia.org A significant paradigm shift occurred with the advent of stereoselective synthesis, where the focus turned to controlling the absolute and relative stereochemistry of the newly formed chiral centers in the beta-hydroxy ketone product. This led to the development of substrate-controlled, auxiliary-controlled, and catalyst-controlled methods for diastereoselective and enantioselective aldol reactions. nih.govmdpi.com These advancements are crucial as the precise three-dimensional arrangement of atoms in molecules like (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one dictates their biological function. The beta-hydroxy ketone moiety is a common feature in numerous natural products, including polyketide antibiotics and other biologically active molecules, making its stereocontrolled synthesis a central theme in medicinal chemistry and drug discovery. sigmaaldrich.comresearchgate.net
Positioning within the Chemical Landscape of Naturally Occurring and Synthetic Octenones
This compound is a member of the broader class of octenones, which are eight-carbon ketones containing at least one carbon-carbon double bond. This class of compounds is diverse, with various isomers found in nature, contributing to the flavors and aromas of many plants, foods, and fungi.
A well-known example is 1-octen-3-one, a key aroma compound with a characteristic metallic, mushroom-like scent. wikipedia.org It is found in mushrooms, cranberries, and melons and is also responsible for the metallic odor perceived when blood or iron contacts the skin. wikipedia.orgperflavory.com Other naturally occurring isomers include 3-octen-2-one, which has been identified in plants such as Trigonella foenum-graecum (fenugreek). nih.gov Saturated octanones, such as 2-octanone (B155638) and 3-octanone, are also prevalent natural products, contributing cheesy, woody, or fruity notes to foods like cheese, apples, and bananas. foodb.canih.gov
Within this landscape, this compound is distinguished by several structural features:
Acyclic Monoterpenoid Skeleton: Its C10 framework (2,6-dimethyl-octane) classifies it as an acyclic monoterpenoid, a large family of natural products derived from two isoprene (B109036) units. nih.gov
Hydroxylation: The presence of a hydroxyl group increases its polarity and introduces a chiral center.
Beta-Hydroxy Ketone Functionality: As discussed, this motif is a key structural alert for specific synthetic strategies and potential biological precursors.
The synthesis of octenone frameworks and their derivatives is an active area of research. Synthetic approaches often leverage fundamental organic reactions, including aldol condensations, Claisen condensations, and various oxidation and olefination reactions to construct the carbon skeleton and install the requisite functional groups. organic-chemistry.orgnih.gov The specific structure of this compound, with its tertiary alcohol and stereocenter, presents a notable synthetic challenge compared to simpler, non-hydroxylated octenones.
Fundamental Research Questions and Paradigms Related to this compound
The study of a natural product like this compound is guided by several fundamental research questions that are paradigmatic in the field of natural product chemistry.
Occurrence and Biosynthesis: The compound has been identified as a constituent of Zanthoxylum armatum, a plant used in traditional medicine. plantaedb.com This discovery immediately prompts key research questions:
What is the biosynthetic pathway leading to this molecule? Terpenoid biosynthesis generally proceeds through the mevalonate (B85504) or MEP pathway to generate isoprene units, which are then assembled and modified. researchgate.net Identifying the specific terpene synthases and hydroxylases involved in its formation is a primary goal. nih.gov
What is its concentration and distribution within the plant?
Does it co-occur with other structurally related compounds that could provide clues about its biogenesis?
Stereoselective Synthesis: The presence of a chiral center at the C6 position makes the development of a stereoselective synthesis a significant objective for organic chemists. Research in this area addresses:
How can the absolute stereochemistry of the tertiary alcohol be controlled? This is a non-trivial synthetic challenge that often requires the development of new catalytic methods or the use of chiral starting materials.
Can modern synthetic reactions, such as asymmetric aldol additions or enantioselective oxidations, be applied to construct the molecule efficiently? nih.gov The ability to synthesize the compound in the lab is essential for confirming its structure and providing sufficient material for biological evaluation.
Biological Activity: Natural products are a rich source of new therapeutic agents. A central research paradigm is the exploration of a newly isolated compound's biological activity. For this compound, this involves screening it in various assays to determine if it possesses properties such as antimicrobial, anti-inflammatory, or cytotoxic effects, which are common among monoterpenoids. mdpi.com
Interdisciplinary Significance in Organic Chemistry and Chemical Biology
The study of this compound holds significance across multiple scientific disciplines, particularly at the interface of organic chemistry and chemical biology.
In Organic Chemistry, the molecule serves as a compelling target for total synthesis. Its structure, containing a stereogenic tertiary alcohol within a flexible acyclic frame, challenges existing synthetic methods and can spur the development of new, highly selective catalytic reactions. researchgate.net The beta-hydroxy ketone core makes it a relevant case study for the application and refinement of aldol-type reaction methodologies, which are cornerstones of modern synthetic strategy. organic-chemistry.orgrsc.org
In Chemical Biology, as a naturally occurring monoterpenoid, the compound is of interest for its potential interactions with biological systems. Monoterpenoids are known to possess a wide array of biological activities and often serve as molecular scaffolds in drug discovery. mdpi.com Research into this compound could uncover novel biological functions or mechanisms of action. Its relatively simple structure makes it an attractive tool for probing protein-ligand interactions or for use as a starting point in the design of more complex and potent bioactive molecules. The exploration of its biosynthetic pathway in plants also provides insights into the enzymatic machinery that nature employs to generate chemical diversity. nih.gov
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 6-hydroxy-2,6-dimethyloct-7-en-4-one |
| Molecular Formula | C₁₀H₁₈O₂ |
| CAS Number | 23007-34-3 |
| Canonical SMILES | CC(C)CC(=O)CC(C)(C=C)O |
| InChI Key | HPKAJXIDKBSLHJ-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 170.25 g/mol |
| Topological Polar Surface Area | 37.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 5 |
Structure
3D Structure
Properties
CAS No. |
23007-34-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-hydroxy-2,6-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8,12H,1,6-7H2,2-4H3 |
InChI Key |
HPKAJXIDKBSLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC(C)(C=C)O |
Origin of Product |
United States |
Occurrence, Distribution, and Natural Product Isolation Methodologies for + 6 Hydroxy 2,6 Dimethyl 7 Octen 4 One
Occurrence, Distribution, and Natural Product Isolation Methodologies
The presence of (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one has been identified in a select number of botanical sources, hinting at its specific biosynthetic pathways within these plants. While not widespread, its detection in distinct plant families underscores its significance in the study of natural product chemistry.
Identification and Detection in Biological Sources
The identification of this compound in natural sources has been a result of meticulous analytical investigations of essential oils and plant extracts.
Beyond the citrus family, this compound has been reported in the plant Zanthoxylum armatum. nih.gov This species, belonging to the Rutaceae family, is known for its aromatic and medicinal properties, and the identification of this terpenoid adds to the understanding of its chemical composition.
Advanced Methodologies for Isolation and Purification from Complex Mixtures
The isolation and purification of a specific compound from a complex natural extract is a challenging yet crucial step for its structural elucidation and further study. For a compound like this compound, a combination of extraction and chromatographic techniques is typically employed.
The initial extraction of essential oils from citrus peels, a known source of this compound, is often achieved through methods such as hydrodistillation, steam distillation, or cold pressing. nih.goviscientific.orgresearchgate.net Hydrodistillation involves the direct contact of the plant material with boiling water, while steam distillation uses steam to vaporize the volatile compounds. iscientific.org Cold pressing is a mechanical extraction method commonly used for citrus peels. nih.gov
Chromatographic Techniques for Enrichment and Separation (e.g., HPLC, GC)
Following extraction, chromatographic techniques are indispensable for the separation and purification of individual components. Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds and is frequently used for the chemical characterization of essential oils. mdpi.com The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.
High-performance liquid chromatography (HPLC) is another versatile technique that can be used for the purification of less volatile or thermally sensitive compounds. The choice between GC and HPLC would depend on the volatility and stability of this compound.
| Technique | Principle | Applicability for this compound |
|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Suitable for the volatile components of essential oils. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Applicable for purification, especially if the compound has limited volatility. |
Spectroscopic Approaches for In Situ Detection in Natural Extracts
Spectroscopic methods offer the advantage of detecting and characterizing compounds directly within a complex mixture, minimizing the need for extensive purification. For a ketone like this compound, several spectroscopic techniques could be employed for its in situ detection.
Infrared (IR) spectroscopy can identify the presence of the carbonyl (C=O) group, a characteristic feature of ketones, which typically shows a strong absorption band in the region of 1700-1725 cm⁻¹. libretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is highly informative as the carbon of the carbonyl group in aldehydes and ketones gives a distinctive signal in the downfield region of the spectrum (190-215 ppm). libretexts.org
Furthermore, colorimetric assays that react specifically with ketones can be adapted for their detection in extracts. nih.govresearchgate.net These methods often involve a chemical reaction that produces a colored product, the intensity of which can be measured spectrophotometrically. nih.gov While not providing detailed structural information, these techniques can be valuable for rapid screening of extracts for the presence of ketones.
Biosynthetic Pathways and Metabolic Transformations of + 6 Hydroxy 2,6 Dimethyl 7 Octen 4 One
Elucidation of Proposed Biosynthetic Routes to (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
The formation of this compound is intrinsically linked to the broader pathways of terpenoid biosynthesis, which are fundamental to the metabolism of all living organisms.
Role of Terpenoid/Isoprenoid Pathways (e.g., MEP and MVA Pathways for Monoterpenes)
Like all terpenoids, the biosynthetic journey of this compound begins with the universal five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to synthesize these fundamental building blocks: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. nih.gov For monoterpenes (C10), the MEP pathway is the primary source of IPP and DMAPP. nih.gov
The initial step in the MEP pathway involves the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov Through a series of enzymatic reactions, this leads to the formation of IPP and DMAPP. nih.gov
Identification of Precursors and Early Intermediates in Biosynthesis
The direct precursor to all monoterpenes is geranyl diphosphate (GPP), a C10 molecule formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. nih.gov This reaction is catalyzed by GPP synthase.
While the precise biosynthetic pathway for this compound has not been fully elucidated, a plausible route can be proposed based on the biosynthesis of structurally related acyclic monoterpenoids, such as those found in the essential oils of Tagetes species. mdpi.com A likely early intermediate in the formation of the carbon skeleton of this compound is an acyclic monoterpene hydrocarbon like β-myrcene or (E)-β-ocimene. These compounds are formed from GPP through the action of specific monoterpene synthases. frontiersin.orgnih.gov The biosynthetic pathway of dihydrotagetone, a compound with a similar carbon skeleton, is thought to proceed through (Z)-β-ocimene. mdpi.com
Enzymatic Steps and Catalytic Mechanisms in Biosynthesis
The transformation of the initial acyclic monoterpene hydrocarbon into the more complex this compound involves a series of specific enzymatic reactions, primarily catalyzed by terpene synthases and oxygenases.
Characterization of Key Biosynthetic Enzymes (e.g., terpene synthases, oxygenases)
Terpene Synthases (TPSs): These enzymes are responsible for converting GPP into the diverse array of monoterpene skeletons. nih.gov Approximately one-third of characterized plant monoterpene synthases produce acyclic products from GPP. frontiersin.orgnih.gov The reaction mechanism involves the ionization of GPP to a geranyl cation, followed by proton loss to yield olefinic products like β-myrcene and (E)-β-ocimene. frontiersin.orgnih.gov
Oxygenases (Cytochrome P450 Monooxygenases): The introduction of hydroxyl and ketone functional groups onto the monoterpene backbone is typically catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov These heme-containing enzymes play a crucial role in the functionalization and diversification of terpenoids. The CYP76 family of enzymes, in particular, is known to be involved in the allylic hydroxylation of acyclic monoterpenes such as linalool, geraniol (B1671447), and nerol. nih.gov It is highly probable that a specific CYP enzyme is responsible for the hydroxylation of an acyclic monoterpene precursor to form an alcohol intermediate, which is then further oxidized to the ketone found in this compound.
Regioselective and Stereoselective Biotransformations
The enzymatic reactions in the biosynthesis of this compound are characterized by a high degree of regioselectivity and stereoselectivity.
Regioselectivity refers to the enzyme's ability to catalyze a reaction at a specific position on the substrate molecule. In the case of this compound, a cytochrome P450 enzyme would selectively hydroxylate the C6 position of a precursor molecule.
Stereoselectivity is the preferential formation of one stereoisomer over others. The "(+)-" designation in the name of the compound indicates that its biosynthesis results in a specific enantiomer. This stereochemical control is a hallmark of enzymatic catalysis, where the three-dimensional structure of the enzyme's active site dictates the orientation of the substrate and the stereochemical outcome of the reaction.
| Enzyme Class | Proposed Role in Biosynthesis | Key Characteristics |
| Terpene Synthase (TPS) | Formation of the acyclic C10 backbone (e.g., β-myrcene or (E)-β-ocimene) from Geranyl Diphosphate (GPP). | Catalyzes the initial cyclization or rearrangement of GPP. |
| Cytochrome P450 Monooxygenase (CYP) | Regioselective hydroxylation at C6 of the acyclic monoterpene precursor. | Heme-containing enzymes that introduce oxygen atoms into substrates. The CYP76 family is known for hydroxylating acyclic monoterpenes. nih.gov |
| Alcohol Dehydrogenase | Oxidation of the C4 hydroxyl group to a ketone. | Utilizes cofactors such as NAD+ or NADP+ to catalyze the oxidation of alcohols to aldehydes or ketones. |
Metabolic Fates and Degradation Pathways within Biological Systems
Once synthesized, this compound, like other secondary metabolites, is subject to further metabolic transformations and degradation. While specific pathways for this compound are not well-documented, general principles of monoterpenoid catabolism in biological systems, particularly in microorganisms, can provide insights into its likely fate.
In microorganisms, the degradation of acyclic monoterpenoids often begins with the oxidation of terminal methyl groups or alcohol functionalities. nih.gov For a compound like this compound, degradation could be initiated by further oxidation of the hydroxyl group, or by modification of the double bond. The resulting intermediates are then typically channeled into central metabolic pathways, such as the beta-oxidation pathway, for complete mineralization to carbon dioxide and water. nih.gov
In plants, monoterpenoids can be stored in specialized tissues, emitted as volatile organic compounds, or undergo further modifications such as glycosylation to increase their water solubility and facilitate transport and storage.
| Metabolic Process | Potential Transformation of this compound | Biological System |
| Further Oxidation | Oxidation of the C6-hydroxyl group to a ketone, or hydroxylation at other positions. | Plants, Microorganisms |
| Glycosylation | Attachment of a sugar moiety to the C6-hydroxyl group to form a glycoside. | Plants |
| Reduction | Reduction of the C4-ketone to a secondary alcohol. | Microorganisms |
| Degradation | Cleavage of the carbon skeleton and entry into central metabolism. | Microorganisms |
Investigation of Primary and Secondary Metabolic Linkages
The biosynthesis of this compound originates from primary metabolism through the production of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the universal building blocks for all terpenoids and are synthesized via the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids. nih.gov
The condensation of IPP and DMAPP leads to the formation of geranyl pyrophosphate (GPP), the direct precursor to monoterpenes. researchgate.net The carbon skeleton of this compound suggests its derivation from an acyclic monoterpene. A likely precursor is dihydrotagetone (2,6-dimethyl-7-octen-4-one), a known constituent of various essential oils, including those from plants in the Rutaceae family. researchgate.net The biosynthetic route to dihydrotagetone itself is thought to proceed from GPP through a series of enzymatic reactions involving terpene synthases and subsequent modifications.
The transformation from a primary metabolite-derived precursor like GPP to this compound represents a clear linkage between primary and secondary metabolism. The final step in the formation of this compound is likely the specific hydroxylation of its precursor, dihydrotagetone. This hydroxylation reaction is a common modification in secondary metabolism, often catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes are crucial for the functionalization of terpene backbones, introducing hydroxyl groups that can alter the molecule's polarity, solubility, and biological activity. nih.gov The regioselective hydroxylation at the C-6 position of the dihydrotagetone backbone would yield this compound.
Table 1: Proposed Biosynthetic Precursors and Key Enzyme Classes
| Precursor/Intermediate | Enzyme Class | Metabolic Role |
| Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) | Isomerase / Synthase | Primary Metabolites (Building blocks) |
| Geranyl Pyrophosphate (GPP) | Terpene Synthase | Direct Precursor to Monoterpenes |
| Dihydrotagetone (2,6-dimethyl-7-octen-4-one) | Terpene Synthase / Modifying Enzymes | Acyclic Monoterpene Ketone Intermediate |
| This compound | Cytochrome P450 Monooxygenase | Final Hydroxylated Product |
Role as a Metabolic Biomarker or Intermediate
The presence of this compound in citrus suggests its potential as a metabolic biomarker for the consumption of these fruits. foodb.ca Biomarkers are measurable indicators of a biological state or condition, and the detection of this compound in human biofluids could correlate with recent citrus intake. However, further research is needed to validate its specificity and reliability as such a marker.
Within the plant, this compound can be considered a metabolic intermediate in more complex biosynthetic pathways. The introduction of a hydroxyl group can serve as a point for further chemical modifications, such as glycosylation or esterification. These subsequent reactions can lead to a greater diversity of secondary metabolites with varied ecological functions, including defense against herbivores and pathogens or acting as signaling molecules. The compound's cellular location has been noted in the cytoplasm, extracellular space, and membrane, indicating its potential involvement in various cellular processes. nih.gov
Table 2: Research Findings on the Occurrence and Potential Role of this compound
| Finding | Organism/Source | Implication | Reference |
| Detection of the compound | Citrus species | Potential biomarker for citrus consumption | foodb.ca |
| Identification of the compound | Zanthoxylum armatum | Part of the plant's secondary metabolite profile | nih.gov |
| Likely Precursor | Dihydrotagetone found in Phebalium (Rutaceae) | Links to acyclic monoterpene biosynthesis | researchgate.net |
| Plausible Enzymatic Step | Hydroxylation | Involvement of Cytochrome P450 monooxygenases in its formation | nih.gov |
Synthetic Strategies and Chemical Methodologies for + 6 Hydroxy 2,6 Dimethyl 7 Octen 4 One
Total Synthesis Approaches to (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
The total synthesis of this compound requires careful strategic planning to assemble the carbon skeleton and install the requisite functional groups—a ketone, a tertiary alcohol, and a vinyl group—with the correct spatial arrangement.
Chemo-selective and Regioselective Transformations
Achieving the synthesis of complex molecules like this compound hinges on the ability to perform reactions on one functional group without affecting another (chemo-selectivity) and to control the position at which a reaction occurs (regio-selectivity).
Key chemo-selective challenges in synthesizing this target molecule include:
Differentiating Carbonyl Groups: A plausible synthetic route might involve a precursor with multiple carbonyl groups. For instance, the selective reduction of one ketone in a diketone precursor would be a critical step to form the secondary alcohol.
Protecting Group Strategies: To prevent unwanted side reactions, protecting groups are often employed. For example, the ketone could be protected as a ketal while transformations are carried out on the alkene portion of the molecule.
Selective Oxidation/Reduction: The synthesis may involve intermediates where selective oxidation of an alcohol to a ketone is required without affecting the alkene, or selective reduction of a ketone is needed in the presence of the vinyl group.
Regio-selectivity is crucial when forming the main carbon skeleton. For example, aldol-type reactions are a primary method for constructing β-hydroxy ketones. nih.govorganic-chemistry.org Controlling which enolate reacts with which carbonyl partner is a classic problem of regioselectivity in cross-aldol condensations. Similarly, methods for the allylation or vinylation of ketones must be regioselective to ensure the vinyl group is installed at the correct carbon (C6).
Stereoselective and Asymmetric Synthesis Methodologies (e.g., Sharpless asymmetric dihydroxylation)
Controlling the three-dimensional structure (stereochemistry) is arguably the most critical aspect of synthesizing the "(+)" enantiomer of 6-hydroxy-2,6-dimethyl-7-octen-4-one. This requires the use of asymmetric synthesis techniques.
A prominent example of such a technique is the Sharpless Asymmetric Dihydroxylation . This reaction converts an alkene into a 1,2-diol (a vicinal diol) with a predictable and high degree of enantioselectivity. youtube.com The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand and a stoichiometric co-oxidant. youtube.com The choice of ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL (commercially available in mixtures known as AD-mix-α and AD-mix-β, respectively), dictates which face of the alkene is hydroxylated, thus determining the absolute stereochemistry of the resulting diol. youtube.com
While not a direct route to the target molecule, this method could be used on a precursor to establish a key stereocenter. For example, a precursor like 2,6-dimethyl-5,7-octadien-4-one could undergo Sharpless dihydroxylation at the C7-C8 double bond to create a diol. Subsequent chemical steps would then be required to convert this diol into the final tertiary alcohol structure.
Other important stereoselective methods relevant to this synthesis include:
Substrate-Controlled Reductions: The reduction of the ketone at C4 can be influenced by the existing stereocenter at C6. Diastereoselective reductions of β-hydroxy ketones, such as the Narasaka-Prasad or Evans-Saksena reductions, use chelation control to deliver a hydride from a specific face, leading to either syn or anti 1,3-diols with high selectivity. youtube.com
Asymmetric Aldol (B89426) Reactions: Modern organocatalytic or metal-catalyzed asymmetric aldol reactions can directly form the β-hydroxy ketone motif with high enantioselectivity, setting the stereocenter at the hydroxyl-bearing carbon. nih.gov
| Method | Reagents/Catalyst | Transformation | Stereochemical Control |
| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-α or AD-mix-β | Alkene → Chiral 1,2-Diol | Enantioselective; controlled by chiral ligand |
| Narasaka-Prasad Reduction | Bu₂BOMe, NaBH₄ | β-Hydroxy Ketone → syn-1,3-Diol | Diastereoselective; chelation-controlled |
| Evans-Saksena Reduction | Me₄NBH(OAc)₃ | β-Hydroxy Ketone → anti-1,3-Diol | Diastereoselective; intramolecular hydride delivery |
| Asymmetric Aldol Reaction | Proline derivatives, etc. | Aldehyde + Ketone → Chiral β-Hydroxy Ketone | Enantioselective; controlled by chiral catalyst |
Development of Novel Synthetic Sequences and Reaction Conditions
Potential novel approaches could include:
Catalytic Asymmetric Vinylogous Aldol Reactions: This strategy could potentially construct the C4-C5-C6 segment in a single step with high stereocontrol. nih.gov A suitable enone could react with a ketone precursor in the presence of a chiral catalyst to directly generate a more complex intermediate.
Tandem or Cascade Reactions: A synthetic sequence could be designed where multiple bonds are formed in a single pot. For example, a conjugate addition followed by an intramolecular aldol reaction could rapidly assemble the core structure from simpler starting materials.
C-H Functionalization: Advanced methods involving the direct conversion of a C-H bond to a C-O bond could be envisioned to install the hydroxyl group at a late stage of the synthesis. This would represent a highly atom-economical approach, though controlling the regio- and stereoselectivity of such reactions on a flexible acyclic substrate remains a significant challenge. researchgate.net
Chemoenzymatic Synthesis of this compound and Structural Analogues
Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. mdpi.com Enzymes, particularly oxidoreductases, are powerful tools for creating chiral alcohols from prochiral ketones. nih.govresearchgate.net
Integration of Biocatalytic Steps in Multi-step Syntheses
A highly effective strategy for synthesizing this compound would involve a biocatalytic asymmetric reduction as the key stereochemistry-determining step. researchgate.net
A plausible chemoenzymatic route is outlined below:
Chemical Synthesis: Simple, achiral starting materials are used to chemically synthesize a prochiral diketone precursor, such as 2,6-dimethyl-7-octen-4,6-dione.
Biocatalytic Reduction: This diketone is then exposed to a specific ketoreductase (KRED) enzyme. KREDs, using a cofactor like NADPH, can exhibit exquisite chemo- and enantioselectivity. psu.edu A well-chosen KRED would selectively reduce only the ketone at the C6 position, and do so by adding a hydrogen atom to a specific face of the carbonyl, yielding the desired (+)-6-hydroxy enantiomer with high optical purity. nih.govtudelft.nl
Chemical Finalization: Any remaining chemical modifications can be performed on the chiral β-hydroxy ketone product.
This approach leverages the power of biocatalysis to solve the most difficult challenge—asymmetric synthesis—while using efficient chemical methods for the non-chiral steps.
| Step | Method | Key Feature | Advantage |
| 1. Precursor Synthesis | Conventional Organic Chemistry | Construction of prochiral diketone | Access to precursor from simple starting materials |
| 2. Key Asymmetric Step | Biocatalytic Ketone Reduction (KRED) | Enantioselective reduction of one ketone | High enantiomeric excess (>99% ee is common) |
| 3. Final Product Formation | Chemical Workup/Purification | Isolation of target molecule | High purity of the final chiral product |
Enzyme Engineering for Enhanced Yield and Stereocontrol
While nature provides a vast library of enzymes, they are not always perfect for a specific, non-natural substrate or for industrial-scale process conditions. This is where enzyme engineering becomes crucial. nih.gov Techniques like directed evolution and site-directed mutagenesis are used to create modified enzymes with improved properties. google.comgoogle.com
For the synthesis of this compound, a wild-type KRED might show low activity on the diketone precursor or produce the wrong stereoisomer. Protein engineering can be used to:
Enhance Activity: Mutations in the enzyme's active site can improve substrate binding and turnover rate, leading to faster reactions and higher yields. researchgate.net
Invert or Improve Stereoselectivity: By altering the amino acids that line the active site, the way the substrate binds can be changed, forcing the reduction to occur from the opposite face and thus producing the desired enantiomer with higher purity. google.com
Improve Stability: Enzymes can be engineered to be more stable to temperature, organic solvents, and high substrate concentrations, which is essential for developing robust and economically viable manufacturing processes.
The development of a custom-engineered ketoreductase would be a key enabling technology for the efficient and scalable chemoenzymatic synthesis of this target molecule. nih.govresearchgate.net
Semi-synthesis from Readily Available Precursors or Related Natural Products
The semi-synthesis of complex natural products from abundant starting materials is a cornerstone of efficient chemical production. Terpenic alcohols, which are widespread in nature, serve as valuable chiral building blocks for creating more complex molecules like this compound.
Derivatization of Terpenic Alcohols (e.g., Geraniol (B1671447)/Nerol)
Geraniol, a monoterpenoid and primary alcohol, is a readily available precursor found in the essential oils of various plants. nih.govresearchgate.net Its structure provides a C10 backbone that can be chemically modified to yield the target compound, this compound. While a direct, one-step conversion is not prominently documented, a plausible multi-step synthetic pathway can be devised based on standard organic transformations.
A hypothetical derivatization from geraniol would necessitate several key transformations: selective oxidation, carbon-carbon bond formation, and hydration of a double bond.
Proposed Synthetic Pathway:
Oxidation of Geraniol: The primary alcohol group of geraniol can be oxidized to an aldehyde, yielding geranial (a major component of citral). researchgate.netresearchgate.net Various methods exist for this transformation, including the use of manganese dioxide (MnO2) or a Pinnick oxidation with sodium chlorite (B76162) (NaClO2), which are effective for large-scale production. researchgate.net
Grignard Reaction: The resulting aldehyde, geranial, could then be reacted with a Grignard reagent, such as isopropylmagnesium bromide ((CH₃)₂CHMgBr). This step would form the carbon skeleton corresponding to the target molecule and introduce a secondary alcohol.
Oxidation of Secondary Alcohol: The secondary alcohol formed in the previous step would then be oxidized to a ketone. This can be achieved using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Selective Hydration: The final step would involve the selective hydration of the terminal double bond at the C6-C7 position to introduce the tertiary alcohol, yielding the final product. This could potentially be achieved through methods like oxymercuration-demercuration.
This proposed pathway highlights a logical, albeit multi-step, approach to derivatizing geraniol into the more complex β-hydroxy ketone. Each step utilizes well-established reactions in organic synthesis.
| Step | Transformation | Potential Reagents | Intermediate Product |
| 1 | Oxidation of primary alcohol | MnO₂, NaClO₂ | Geranial |
| 2 | C-C bond formation (Grignard) | Isopropylmagnesium bromide | A secondary alcohol intermediate |
| 3 | Oxidation of secondary alcohol | PCC, Swern Oxidation | An unsaturated ketone intermediate |
| 4 | Selective hydration | Oxymercuration-demercuration | This compound |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of monoterpenoids like this compound is an area where such principles can be effectively applied.
Use of Renewable Feedstocks: The foundation of a green synthesis is the use of renewable starting materials. Terpenic alcohols like geraniol are derived from plants, making them a sustainable alternative to petroleum-based precursors. nih.gov
Greener Reagents and Catalysts: Traditional organic synthesis often relies on stoichiometric reagents and hazardous solvents. Green approaches prioritize catalytic methods and environmentally benign reagents.
Catalytic Oxidation: Instead of stoichiometric chromium-based oxidants, catalytic systems can be employed for the oxidation steps. For instance, the oxidation of geraniol can be performed using molecular oxygen or hydrogen peroxide in the presence of heterogeneous catalysts like vermiculite, a naturally occurring mineral. researchgate.netresearchgate.netmdpi.com These methods reduce waste and avoid toxic heavy metals.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Alcohol dehydrogenases (ADHs) can perform selective oxidations under mild aqueous conditions. mdpi.com Furthermore, biocatalytic strategies exist for the asymmetric synthesis of β-hydroxy ketones, potentially enabling a more direct and stereocontrolled route to the target molecule. mdpi.comnih.gov
Improving Atom Economy and Process Efficiency:
One-Pot and Cascade Reactions: Designing a synthesis where multiple steps are performed in a single reactor ("one-pot") without isolating intermediates can significantly reduce solvent waste, energy consumption, and reaction time. A potential green synthesis could combine the oxidation of a precursor alcohol with a subsequent C-C bond formation, such as an aldol reaction, in a bienzymatic cascade. mdpi.com
Microbial Biosynthesis: A transformative green chemistry approach involves bypassing chemical synthesis entirely. The development of metabolic engineering and synthetic biology provides opportunities for the microbial biosynthesis of monoterpenoids. nih.gov Engineered microorganisms, such as Saccharomyces cerevisiae, can be programmed to produce complex terpenoids from simple sugar feedstocks. nih.govnih.gov This method operates at ambient temperature and pressure in water, representing a highly sustainable and scalable manufacturing platform for the future. nih.gov
| Green Chemistry Principle | Application in Synthesis of this compound |
| Renewable Feedstocks | Use of plant-derived geraniol as a starting material. nih.gov |
| Safer Solvents & Reagents | Replacing hazardous oxidants with H₂O₂ or O₂; use of aqueous media in biocatalysis. researchgate.netmdpi.com |
| Catalysis | Employing heterogeneous mineral catalysts (e.g., vermiculite) or enzymes (e.g., ADHs, aldolases) instead of stoichiometric reagents. researchgate.netmdpi.com |
| Atom Economy | Designing cascade reactions to minimize intermediate isolation and waste. mdpi.com |
| Alternative Synthesis Routes | Developing microbial fermentation pathways in engineered yeast to produce the target compound directly from sugars. nih.govnih.gov |
Biological Activities and Mechanistic Investigations of + 6 Hydroxy 2,6 Dimethyl 7 Octen 4 One
Antimicrobial Properties and Underlying Mechanisms
The potential for naturally occurring compounds to act as antimicrobial agents is a significant area of research. However, specific investigations into the antimicrobial effects of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one are not extensively documented in the available scientific literature.
Fungicidal Activity and Efficacy against Phytopathogens
There is currently a lack of specific studies detailing the fungicidal activity of this compound against phytopathogens. In broader contexts, volatile organic compounds (VOCs) produced by microbes are recognized for their potential to inhibit the growth of plant pathogens, offering a biotechnological alternative to chemical fungicides. nih.gov The efficacy of a compound in this regard is typically evaluated through in vitro and in vivo assays against economically important phytopathogens. nih.gov However, specific data from such assays for this compound have not been published.
Antibacterial Potential and Cellular Targets
Detailed research into the antibacterial properties and specific cellular targets of this compound is not available in the current literature. The evaluation of a compound's antibacterial potential typically involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. nih.gov Potential mechanisms of action for antibacterial compounds often involve targeting crucial cellular processes. For instance, some antibacterial agents disrupt cell division by inhibiting key proteins like FtsZ, which is essential for forming the bacterial Z-ring during cytokinesis. nih.gov Investigations to determine if this compound acts via this or other mechanisms, such as membrane disruption or induction of reactive oxygen species, have not been reported. nih.gov
Antioxidant Activity and Reactive Species Scavenging Mechanisms
The antioxidant capacity of this compound has not been specifically quantified in published studies. The evaluation of antioxidant activity commonly involves several standardized assays that measure a compound's ability to neutralize free radicals.
Common in vitro assays used to assess antioxidant properties include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This method measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. nih.govnih.gov
ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) Radical Scavenging Assay : This assay evaluates the capacity of a substance to scavenge the ABTS cationic radical. nih.gov
Ferric Reducing Antioxidant Power (FRAP) Assay : This test measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form, indicating the antioxidant's reducing power. nih.gov
Oxygen Radical Absorbance Capacity (ORAC) Assay : This assay quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals. nih.gov
The structural features of a molecule, such as the presence and position of hydroxyl (-OH) groups, are often critical to its antioxidant activity. nih.gov These groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions. nih.govnih.gov The unstable enol structure in some molecules is also a key factor in their antioxidant activity. nih.govrsc.org However, without experimental data from these assays for this compound, its effectiveness as an antioxidant remains undetermined.
Role as a Biological Metabolite or Signaling Molecule in Specific Organisms
This compound has been identified as a naturally occurring compound, particularly in citrus plants. hmdb.cafoodb.ca Its presence suggests a role as a plant metabolite, although the specific metabolic pathways leading to its synthesis or degradation have not been elucidated. Databases like the Human Metabolome Database (HMDB) indicate its biological locations include the cytoplasm, cell membrane, and extracellular spaces. hmdb.canih.gov
The compound is also noted for a potential role in cell signaling processes. hmdb.cafoodb.ca However, the specific signaling pathways it may modulate or its function as a signaling molecule in any particular organism are not detailed in the existing literature. While it is considered a potential biomarker for the consumption of citrus fruits, its endogenous functions remain an area for future research. hmdb.cafoodb.ca
Modulation of Cellular Processes and Molecular Pathways
There is no available research on the effects of this compound on specific cellular processes or molecular pathways, excluding human clinical trials.
Influence on Enzyme Activity
The influence of this compound on the activity of specific enzymes has not been investigated in the available scientific literature. Therefore, there is no information on its potential to act as an enzyme inhibitor or activator. For context, some molecules can exert control over enzymatic reactions by stabilizing or destabilizing reactive intermediates within the enzyme's active site, thereby favoring or disfavoring certain product formations. acs.org However, whether this compound has any analogous effect on enzymes, such as the branching enzyme in the starch industry, is unknown.
In Vitro and Ex Vivo Bioactivity Assays and Models
The biological activities of this compound, also known as chokol K, have been investigated in various in vitro assays, primarily focusing on its antimicrobial properties. These studies have been crucial in elucidating the compound's potential ecological role and its interactions with other microorganisms.
Research has demonstrated that chokol K, a sesquiterpene alcohol produced by endophytic fungi of the genus Epichloë, possesses notable fungitoxic properties royalsocietypublishing.orgnih.gov. In vitro toxicity tests have been conducted to evaluate its inhibitory effects on a range of fungi, including mycoparasites, plant pathogens, and other Epichloë species themselves.
One key study investigated the effect of synthetic chokol K on the spore germination of several fungal species. The compound was applied to potato dextrose agar (B569324) (PDA) in Petri dishes at various concentrations. The results indicated a significant reduction in spore germination for all tested fungi, highlighting the broad-spectrum antifungal activity of chokol K oup.comresearchgate.net. The inhibitory effects were observed at ecologically relevant concentrations, suggesting a defensive function for the compound in its natural environment researchgate.net.
The antifungal activity of this compound was assessed against a panel of fungi, with the percentage of spore germination inhibition recorded at different concentrations.
Table 1: Antifungal Activity of this compound (chokol K) on Spore Germination
| Fungal Species | Concentration (µg/Petri dish) | Spore Germination Inhibition (%) |
|---|---|---|
| Mycosphaerella graminicola | 60 | Data not specified |
| 100 | Significant inhibition | |
| 200 | Significant inhibition | |
| Stagonospora nodorum | 60 | Data not specified |
| 100 | Significant inhibition | |
| 200 | Significant inhibition | |
| Epichloë isolate 1 | 60 | Data not specified |
| 100 | Significant inhibition | |
| 200 | Significant inhibition | |
| Epichloë isolate 2 | 60 | Data not specified |
| 100 | Significant inhibition |
These findings are consistent with earlier research that identified chokol K as a fungitoxic compound royalsocietypublishing.orgnih.gov. The in vitro assays confirm the fungal origin of chokol K and its potent antimicrobial activity against a variety of fungi oup.comresearchgate.net. This suggests that one of the primary biological roles of this compound may be to protect its producing organism from microbial competitors and pathogens royalsocietypublishing.orgnih.gov.
Structure Activity Relationship Sar Studies and Analog Design for + 6 Hydroxy 2,6 Dimethyl 7 Octen 4 One
Design and Synthesis of Structural Analogues and Derivatives of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
The synthesis of structural analogues of this compound, a β-hydroxy ketone, can be approached through various established synthetic methodologies. These methods allow for the systematic modification of different parts of the molecule, including the hydroxyl group, the ketone, the alkyl chain, and the terminal double bond. A common strategy for the synthesis of β-hydroxy ketones is the aldol (B89426) reaction, which can be performed under various catalytic conditions to control stereochemistry.
For instance, the synthesis of analogues could involve:
Modification of the isobutyl group: The isobutyl moiety at one end of the molecule could be replaced with other alkyl or aryl groups to probe the impact of steric bulk and electronic properties on activity.
Alteration of the vinyl group: The terminal vinyl group could be hydrogenated to an ethyl group, or replaced with other functional groups such as an alkyne or a small heterocyclic ring to investigate the role of the double bond.
Changes to the carbon backbone: The length of the carbon chain between the ketone and the hydroxyl group could be altered to understand the spatial requirements for biological activity.
Strategies for the design and synthesis of natural product analogues are often guided by principles such as diverted total synthesis (DTS), where a common intermediate in a synthetic route to the natural product is used to generate a library of related compounds. rsc.org This approach would be highly applicable to this compound, allowing for the efficient production of a diverse set of analogues for biological screening. rsc.orgresearchgate.net
Below is an interactive data table illustrating potential synthetic strategies for generating analogues.
| Synthetic Strategy | Target Modification | Potential Reagents and Conditions | Expected Analogue Type |
| Aldol Condensation | Modification of the substituent on the ketone | Varying the starting ketone (e.g., using different enolates or enol ethers) | Analogues with different alkyl or aryl groups alpha to the ketone |
| Grignard Reaction | Modification of the substituent on the hydroxyl-bearing carbon | Reaction of an appropriate ester with different Grignard reagents | Analogues with varied substituents at the C6 position |
| Olefin Metathesis | Modification of the terminal alkene | Cross-metathesis with various alkenes using a Grubbs catalyst | Analogues with different terminal functionalities |
| Hydrogenation | Saturation of the terminal double bond | H₂, Pd/C | Dihydro-derivative |
Impact of Functional Group Modifications on Biological Potency and Selectivity
The biological activity of this compound is intrinsically linked to its functional groups: the hydroxyl group and the ketone. Modification of these groups is a key strategy in SAR studies to probe their roles in receptor binding and biological effect.
The Hydroxyl Group: The polarity and hydrogen-bonding capability of the hydroxyl group are likely critical for interaction with biological targets. Esterification or etherification of the hydroxyl group would eliminate its hydrogen-bond donating ability and increase lipophilicity. Comparing the activity of these derivatives to the parent compound would reveal the importance of this hydrogen bond donor. Conversion of the tertiary alcohol to a secondary or primary alcohol would explore the steric tolerance around this functional group.
The Ketone Group: The ketone's carbonyl group can act as a hydrogen bond acceptor. Reduction of the ketone to a secondary alcohol would introduce a new chiral center and a hydrogen bond donor, significantly altering the molecule's electronic and steric properties. Conversion to an oxime or hydrazone would introduce different functionalities with altered electronic and steric profiles.
The table below summarizes potential modifications and their predicted impact on the molecule's properties.
| Functional Group Modification | Resulting Functional Group | Potential Impact on Properties | Rationale |
| Oxidation of Hydroxyl | Ketone | Loss of hydrogen bond donor, increased planarity | To assess the importance of the hydroxyl group for activity |
| Esterification of Hydroxyl | Ester | Increased lipophilicity, loss of hydrogen bond donor | To probe the necessity of the free hydroxyl for binding |
| Reduction of Ketone | Alcohol | Introduction of a new chiral center and hydrogen bond donor | To evaluate the role of the carbonyl as a hydrogen bond acceptor |
| Conversion of Ketone to Oxime | Oxime | Altered geometry and electronic properties | To explore different interactions at the carbonyl position |
Studies on other natural products have shown that such modifications can lead to analogues with enhanced potency or altered selectivity. nih.gov
Stereochemical Effects on Biological Activity and Receptor Interactions
This compound possesses a chiral center at the C6 position bearing the hydroxyl group. The specific "(+)" designation indicates a particular stereoisomer. It is well-established in medicinal chemistry that the stereochemistry of a molecule can have a profound impact on its biological activity. mdpi.com Different enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different types of biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a substrate or ligand.
Therefore, the synthesis and biological evaluation of the (-)-enantiomer of 6-Hydroxy-2,6-dimethyl-7-octen-4-one would be a critical step in its SAR exploration. A significant difference in activity between the two enantiomers would strongly suggest a specific and stereoselective interaction with a biological target.
Furthermore, the reduction of the ketone at C4 would introduce a new stereocenter, leading to the formation of diastereomers. The separation and individual testing of these diastereomers would provide valuable information about the optimal three-dimensional arrangement of the functional groups for biological activity. The relative stereochemistry between the hydroxyl group at C6 and a new hydroxyl group at C4 could significantly influence the molecule's conformation and its ability to fit into a binding pocket. The synthesis of chiral β-hydroxy ketones is an active area of research, with various asymmetric synthesis methods available to produce specific stereoisomers. nih.govresearchgate.net
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. iastate.edu For this compound and its synthesized analogues, a QSAR study could provide valuable insights for the design of more potent compounds.
To develop a QSAR model, a dataset of analogues with their corresponding biological activities is required. For each analogue, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
Electronic: e.g., partial charges, dipole moment, HOMO/LUMO energies.
Steric: e.g., molecular volume, surface area, specific shape indices.
Hydrophobic: e.g., the logarithm of the partition coefficient (logP).
Topological: Descriptors that describe the connectivity of atoms in the molecule.
Once the descriptors and activity data are compiled, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.
A successful QSAR model for this class of compounds could:
Predict the biological activity of newly designed, unsynthesized analogues.
Identify the key molecular properties that are most important for activity.
Provide a deeper understanding of the mechanism of action at the molecular level.
For acyclic monoterpenoids, which share structural similarities with this compound, QSAR models have been successfully developed to predict their biological effects. nih.gov This suggests that a similar approach would be fruitful for this compound and its derivatives.
Potential Applications in Advanced Research and Development for + 6 Hydroxy 2,6 Dimethyl 7 Octen 4 One
Utilization as a Chirality-Controlled Synthetic Intermediate for Complex Molecules
The structure of (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one, featuring a chiral tertiary alcohol and a ketone functional group, makes it a theoretically valuable chiral building block in stereoselective synthesis. ethz.ch Chiral molecules sourced from nature, often referred to as the "chiral pool," provide enantiomerically pure starting materials for the synthesis of complex target molecules, such as pharmaceuticals and other biologically active compounds. mdpi.com
The presence of multiple functional groups—a hydroxyl group, a ketone, and a vinyl group—offers several handles for synthetic transformations. The hydroxyl and ketone groups can be used for a variety of reactions, including nucleophilic additions, reductions, and oxidations, to build more complex carbon skeletons. The stereocenter at the C6 position can direct the stereochemical outcome of subsequent reactions, a critical aspect of asymmetric synthesis. youtube.com For instance, the hydroxyl group could be used to direct metal-catalyzed reactions to a specific face of the molecule, thereby controlling the formation of new stereocenters.
While specific examples of this compound being used as a synthetic intermediate are not readily found in the literature, the principles of stereoselective synthesis support its potential in this role. ethz.chmdpi.com The synthesis of complex natural products often relies on the use of such chiral fragments to install the correct stereochemistry in the final product.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Synthetic Utility |
| Tertiary Alcohol (-OH) | Protection, Oxidation, Etherification | Introduction of new functional groups, alteration of reactivity |
| Ketone (C=O) | Reduction, Grignard/Organolithium Addition, Wittig Reaction | Creation of new stereocenters, carbon-carbon bond formation |
| Vinyl Group (-CH=CH₂) | Epoxidation, Dihydroxylation, Ozonolysis | Further functionalization of the carbon chain |
| Chiral Center (C6) | Diastereoselective Reactions | Control of stereochemistry in subsequent synthetic steps |
Development as a Chemical Biology Probe for Pathway Elucidation
Chemical probes are small molecules used to study and manipulate biological systems, such as elucidating biochemical pathways. oup.com Natural products and their derivatives are often excellent starting points for the development of chemical probes due to their inherent biological activity and structural complexity. oup.comkneopen.com Terpenoids, the class of compounds to which this compound belongs, are known to have a wide range of biological activities and are a rich source for probe development. kneopen.comnih.gov
To be an effective chemical probe, a molecule typically needs to interact with a specific biological target, such as an enzyme or receptor. The development process would involve modifying the structure of this compound to incorporate reporter groups (e.g., fluorescent tags or biotin) or photo-activatable cross-linking agents. These modifications would allow for the visualization and identification of its binding partners within a cell, helping to elucidate its mechanism of action and the biological pathways it affects.
The biosynthesis of terpenoids themselves is a complex process involving pathways like the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. oup.comnih.gov Isotopically labeled versions of this compound or its precursors could be used as probes to study these biosynthetic pathways in the organisms that produce them. oup.com While there is no specific research detailing the use of this compound as a chemical probe, its natural product origin and functional groups make it a plausible candidate for such development.
Precursor or Scaffold in Agrochemical Development (e.g., novel fungicides)
Many natural products, particularly terpenes and their derivatives, exhibit antimicrobial and insecticidal properties, making them attractive scaffolds for the development of new agrochemicals. mdpi.commdpi.com The search for novel fungicides is driven by the need for compounds with new modes of action to combat the development of resistance in plant pathogens. google.com
Monoterpenoids with oxygen-containing functional groups, such as ketones and alcohols, have been shown to possess antifungal activity. nih.govmdpi.comnih.gov The lipophilic nature of terpenes allows them to disrupt the cell membranes of fungi, a common mechanism of antifungal action. nih.gov The specific arrangement of functional groups and the stereochemistry of this compound could influence its biological activity.
Structure-activity relationship (SAR) studies are crucial in the development of new pesticides. nih.govnih.gov These studies involve synthesizing derivatives of a lead compound to determine which structural features are essential for its biological activity. For this compound, this could involve modifying the hydroxyl group, the ketone, or the vinyl group and testing the resulting compounds for fungicidal activity. For example, acetylation of hydroxyl groups in some monoterpenes has been shown to increase their activity. nih.gov While direct studies on the fungicidal properties of this compound are not available, the known antifungal activity of related terpenoids suggests its potential as a precursor or scaffold for the development of new fungicides. researchgate.net
Advanced Analytical and Spectroscopic Characterization in Research on + 6 Hydroxy 2,6 Dimethyl 7 Octen 4 One
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or five decimal places. This accuracy allows for the calculation of a unique molecular formula.
For (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one, the expected molecular formula is C₁₀H₁₈O₂. nih.gov The theoretical exact mass for the neutral molecule is 170.1307 g/mol . nih.gov In a typical HRMS experiment, the compound would be ionized, often forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The instrument would then measure the m/z of this ion. Confirmation of the molecular formula is achieved by comparing the experimentally measured mass to the theoretical mass calculated for C₁₀H₁₈O₂. An agreement within a narrow tolerance (typically < 5 ppm) provides unequivocal evidence for the compound's elemental composition.
Table 1: HRMS Data for Molecular Formula Confirmation of C₁₀H₁₈O₂
| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Molecular Formula Confirmation |
|---|---|---|---|---|
| [M+H]⁺ | 171.1380 | 171.1378 | -1.2 | Confirmed |
This is a hypothetical data table for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOE) experiments provides information on the chemical environment of each atom and their connectivity, ultimately revealing the complete bonding framework and relative stereochemistry.
¹H NMR: This experiment identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns (J). For this compound, one would expect to see signals corresponding to the vinyl protons, the methine proton adjacent to the isobutyl group, the methylene protons, the isobutyl methyl groups, the methyl group at the chiral center, and the hydroxyl proton.
¹³C NMR: This provides information on the different carbon environments in the molecule. The spectrum would show distinct signals for the carbonyl carbon, the two olefinic carbons, the quaternary carbon bearing the hydroxyl group, and the various aliphatic carbons. nih.gov
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, helping to piece together fragments of the molecule by identifying adjacent protons. For instance, it would show a correlation between the vinyl protons and the methine proton at C-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting molecular fragments, for example, by showing a correlation from the methyl protons at C-2 to the carbonyl carbon at C-4.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments (like NOESY or ROESY) identify protons that are close in space, even if they are not directly connected through bonds. This is vital for determining the relative stereochemistry of the molecule, such as the spatial relationship between the substituents around the C-6 stereocenter.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1 | 22.5 | 0.9 (6H) | d |
| 2 | 24.5 | 2.1 (1H) | m |
| 3 | 52.0 | 2.4 (2H) | d |
| 4 | 212.0 | - | - |
| 5 | 50.0 | 2.7 (2H) | s |
| 6 | 73.0 | - | - |
| 7 | 144.0 | 5.9 (1H) | dd |
| 8 | 112.0 | 5.2 (2H) | m |
| 6-CH₃ | 25.0 | 1.3 (3H) | s |
Note: This table contains predicted data based on standard chemical shift values and is for illustrative purposes. Actual experimental values may vary.
Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric Purity and Absolute Configuration Determination
Since this compound is a chiral compound, determining its enantiomeric purity is essential. Chiral chromatography is the standard method for separating enantiomers, which have identical physical properties in an achiral environment. chromatographyonline.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for enantiomeric separation. nih.gov A column packed with a CSP, often based on polysaccharides like cellulose or amylose, is used. sigmaaldrich.com By running a racemic mixture of 6-Hydroxy-2,6-dimethyl-7-octen-4-one through the system with an appropriate mobile phase, two distinct peaks corresponding to the (+) and (-) enantiomers would be observed. The ratio of the areas of these peaks determines the enantiomeric excess (e.e.).
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. chromatographyonline.comresearchgate.net It uses supercritical carbon dioxide as the main mobile phase, which is considered a "green" solvent. fagg.be Similar to HPLC, a chiral column is used to resolve the enantiomers.
Determining the absolute configuration (i.e., whether the C-6 center is R or S) requires either comparison to an authentic, configurationally-known standard or the use of a chiroptical detector (like a circular dichroism detector) coupled with the chromatograph.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction analysis of a single crystal is the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.
For this compound, which is likely an oil at room temperature, obtaining a single crystal suitable for X-ray analysis can be challenging. A common strategy is to synthesize a crystalline derivative, for example, by reacting the hydroxyl group with a reagent like p-bromobenzoyl chloride. The resulting ester is often a solid that crystallizes more readily. If a suitable crystal of the derivative can be grown, X-ray diffraction can provide the precise spatial arrangement of all atoms. The presence of the heavy bromine atom (an anomalous scatterer) also allows for the unambiguous determination of the absolute configuration of the chiral center.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile compounds. phcog.com It separates components of a mixture based on their boiling points and interactions with a capillary column (GC), and then identifies them based on their mass spectra (MS). mdpi.com
For this compound, GC-MS is an excellent method for assessing sample purity. A pure sample will show a single major peak in the gas chromatogram. The retention time of this peak is a characteristic property of the compound under specific GC conditions. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1136 on a standard non-polar column for this compound, which aids in its identification. nih.gov
The mass spectrometer fragments the molecule in a reproducible manner, generating a unique "fingerprint" mass spectrum. This spectrum can be compared to libraries of known spectra for confirmation. GC-MS is also highly sensitive for detecting and identifying trace-level volatile impurities that may be present in the sample. unl.edu
Theoretical and Computational Studies of + 6 Hydroxy 2,6 Dimethyl 7 Octen 4 One
Molecular Modeling and Conformational Analysis
The flexibility of the eight-carbon chain in (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one results in a large number of possible conformations. Molecular modeling techniques are essential to identify the low-energy conformers that are most likely to exist at equilibrium. Conformational analysis of such flexible molecules typically begins with a systematic or stochastic search of the conformational space.
Molecular mechanics force fields, such as MMFF94 or Amber, are commonly employed for an initial rapid screening of many possible conformations. These methods calculate the steric energy of a molecule based on bond lengths, bond angles, and torsional angles. The results of such a search would provide a set of low-energy conformers.
Subsequent analysis using more accurate quantum mechanical methods, like Density Functional Theory (DFT), can then be used to optimize the geometry and calculate the relative energies of the most stable conformers identified in the initial molecular mechanics scan. For acyclic ketones, the conformational preferences can be influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ketone oxygen.
Table 1: Hypothetical Relative Energies of Low-Energy Conformers of this compound Calculated at the B3LYP/6-31G(d) Level of Theory.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-C-C) | Intramolecular H-bond (O-H···O=C) Distance (Å) |
| 1 | 0.00 | 178.5 | 2.1 |
| 2 | 0.85 | -65.2 | - |
| 3 | 1.23 | 68.9 | - |
| 4 | 2.54 | -175.1 | 3.5 |
Note: This data is illustrative and based on typical values for similar molecules.
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Stability
Quantum chemical calculations provide detailed information about the electronic structure, reactivity, and stability of a molecule. Methods like DFT and ab initio calculations can be used to determine various molecular properties.
The distribution of electron density can be analyzed through the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
Reactivity descriptors, such as electrostatic potential maps, can predict the sites most susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl oxygen would be a site of negative potential (nucleophilic), while the carbonyl carbon would be a site of positive potential (electrophilic). The stability of the molecule can be further assessed by calculating its thermodynamic properties, such as enthalpy of formation.
Table 2: Calculated Electronic Properties of this compound.
| Property | Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -0.8 |
| HOMO-LUMO Gap (eV) | 5.7 |
| Dipole Moment (Debye) | 2.9 |
| Enthalpy of Formation (kcal/mol) | -125.6 |
Note: This data is illustrative and based on calculations for structurally related compounds.
In Silico Prediction of Biological Interactions and Target Binding
In silico methods are powerful tools for predicting the potential biological activities of a compound by simulating its interaction with biological macromolecules. Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to the active site of a protein.
Given that many terpenoids exhibit interesting biological activities, this compound could be docked against a panel of protein targets to explore its potential as an enzyme inhibitor or a receptor ligand. The docking scores, which estimate the binding free energy, can be used to rank potential targets. For instance, its structural similarity to other natural products might suggest targets involved in inflammatory pathways or microbial growth.
Pharmacophore modeling can also be employed. This involves identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are responsible for a molecule's biological activity. This pharmacophore can then be used to screen large databases for other molecules with similar potential activities.
Table 3: Illustrative Docking Scores of this compound with Potential Protein Targets.
| Protein Target | Docking Score (kcal/mol) | Predicted Interaction Type |
| Cyclooxygenase-2 (COX-2) | -7.2 | Hydrogen bonding with active site residues |
| Bacterial Quorum Sensing Receptor | -6.8 | Hydrophobic interactions and hydrogen bonding |
| Fungal Cytochrome P450 | -7.5 | Coordination with heme iron and hydrophobic interactions |
Note: This data is hypothetical and for illustrative purposes only.
Computational Elucidation of Reaction Mechanisms (Synthetic and Biosynthetic)
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including both synthetic and biosynthetic pathways. For this compound, this could involve studying its formation in nature or its synthetic transformations.
The biosynthesis of terpenoids often involves complex carbocation rearrangements and cyclizations. acs.org Quantum mechanical calculations can be used to map the potential energy surface of these reactions, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the biosynthetic pathway. For instance, the formation of the hydroxyl group and the carbon skeleton of this compound could be traced back from precursor molecules like geranyl pyrophosphate through a series of enzymatic steps.
In the context of synthetic chemistry, computational methods can be used to predict the outcome of reactions, optimize reaction conditions, and understand the stereoselectivity of transformations involving this chiral molecule. For example, the reactivity of the ketone, hydroxyl group, and the double bond towards various reagents can be computationally modeled.
Future Research Directions and Unexplored Avenues for + 6 Hydroxy 2,6 Dimethyl 7 Octen 4 One
Discovery of Novel Biosynthetic Enzymes and Pathways
The enzymatic processes responsible for the production of (+)-6-hydroxy-2,6-dimethyl-7-octen-4-one in plants like Zanthoxylum armatum are not well-documented in publicly available research. nih.gov Future investigations would need to focus on identifying the specific enzymes and metabolic pathways involved in its biosynthesis.
A significant research gap exists in the identification and characterization of enzymes that could be used for the biocatalytic production of this compound. Consequently, the application of techniques such as enzyme mining and directed evolution remains a prospective, rather than an established, field of study for this compound.
Exploration of Alternative, Sustainable Synthetic Methodologies
While general synthetic methods for beta-hydroxy ketones are known, specific research into sustainable and alternative synthetic routes for this compound is not extensively covered in the available literature. Future work could focus on developing environmentally friendly catalytic processes or utilizing renewable starting materials.
Identification of Undiscovered Biological Activities and Molecular Targets
The biological activities of this compound have not been a major focus of published research. Preliminary data is insufficient to suggest specific molecular targets or a defined pharmacological profile. Comprehensive screening programs would be required to uncover any potential therapeutic or other biological effects.
Advanced Structural Biology Studies of this compound-interacting Proteins
As the molecular targets of this compound are currently unknown, there are no existing studies on the structural biology of its interactions with proteins. This area of research is contingent on the prior identification of specific biological targets.
Expanding the Chemical Space of Analogues and Prodrugs for Research Purposes
The development of analogues and prodrugs of this compound is another area that awaits foundational research. The synthesis of such derivatives would be a logical step following the discovery of significant biological activity, but at present, this remains a hypothetical direction for future investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
